molecular formula C13H10F2N2O4 B7460186 3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole

3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole

Cat. No. B7460186
M. Wt: 296.23 g/mol
InChI Key: PFVIKGAMBAHLFO-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
The compound has been found to induce changes in the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Additionally, it has been shown to affect the levels of various signaling molecules, such as MAPK and AKT, which play a crucial role in cancer progression.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole in lab experiments is its potent cytotoxic activity against cancer cells. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on this compound. One of the areas of focus could be the development of more efficient and cost-effective synthesis methods. Additionally, further studies could be conducted to investigate its potential application in combination with other anticancer agents. Furthermore, research could be conducted to explore its potential application in other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole involves the reaction of 4-(difluoromethoxy)benzaldehyde with 3-methyl-5-nitro-1,2-oxazole-4-carboxaldehyde in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Scientific Research Applications

The compound has been extensively studied for its potential application as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O4/c1-8-12(17(18)19)11(16-21-8)7-4-9-2-5-10(6-3-9)20-13(14)15/h2-7,13H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVIKGAMBAHLFO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C=CC2=CC=C(C=C2)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)/C=C/C2=CC=C(C=C2)OC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole

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